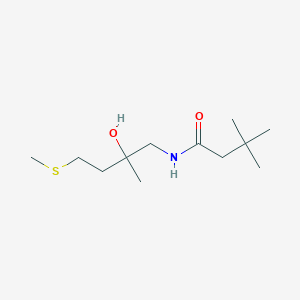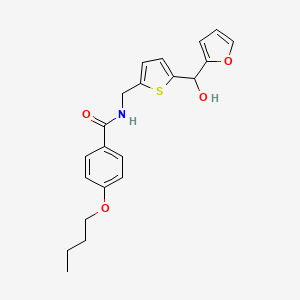![molecular formula C7H14ClN B2437036 1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride CAS No. 2460748-60-9](/img/structure/B2437036.png)
1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclic heptane ring system with a nitrogen atom, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride involves several steps. One common method includes the formation of the bicyclic ring system through a multistep reaction. This process often begins with the preparation of an iminium ion intermediate, followed by cyclization to form the bicyclic structure . The reaction conditions typically involve the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
Analyse Des Réactions Chimiques
1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom in the bicyclic ring can be targeted by nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Applications De Recherche Scientifique
1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic ring can form interactions with various biological molecules, influencing their activity. This compound can modulate pathways involved in cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.1]heptane: This compound has a similar bicyclic structure but differs in the ring size and nitrogen positioning.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another related compound with a different ring system and functional groups.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the methyl group, which can influence its reactivity and interactions with other molecules.
Propriétés
IUPAC Name |
1-methyl-3-azabicyclo[3.2.0]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-7-3-2-6(7)4-8-5-7;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBGAWQSZZCMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC1CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(4-Chloro-3-nitrophenyl)ethenyl]pyrimidine-2-carbonitrile](/img/structure/B2436954.png)

![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/new.no-structure.jpg)
![1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2436959.png)
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine dihydrochloride](/img/structure/B2436962.png)

![5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2436966.png)



![2-Chloro-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]acetamide](/img/structure/B2436973.png)



